molecular formula C10H14O B1666560 4-Phenyl-1-butanol CAS No. 3360-41-6

4-Phenyl-1-butanol

Cat. No. B1666560
CAS RN: 3360-41-6
M. Wt: 150.22 g/mol
InChI Key: LDZLXQFDGRCELX-UHFFFAOYSA-N
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Description

4-Phenyl-1-butanol is an organic compound with the linear formula C6H5(CH2)4OH . It is used as a building block in organic synthesis . It is also used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation .


Synthesis Analysis

A novel synthesis process for 4-Phenyl-1-butanol involves using tetrahydrofuran as a raw material. It reacts rapidly and moderately with acyl chloride under the catalysis of zinc chloride to obtain high-yield high-purity 4-chlorobutanol ester . Without separation, 4-chlorobutanol ester and benzene undergo Friedel-Crafts alkylation under the catalysis of aluminum trichloride to obtain 4-phenyl-butanol ester . The 4-phenyl-butanol ester then undergoes hydrolysis under an alkaline condition to produce 4-phenyl-1-butanol .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-1-butanol is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .


Chemical Reactions Analysis

4-Phenyl-1-butanol is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .


Physical And Chemical Properties Analysis

4-Phenyl-1-butanol is a liquid at 20°C . It has a refractive index of 1.521 (lit.) . Its boiling point is 140-142 °C/14 mmHg (lit.) and it has a density of 0.984 g/mL at 20 °C (lit.) .

Scientific Research Applications

  • Oxidation Reaction

    • Field : Organic Chemistry
    • Application : 4-Phenyl-1-butanol is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran .
    • Method : The oxidation reaction is carried out in acetonitrile, a common solvent in organic chemistry, using ceric ammonium nitrate as the oxidizing agent .
    • Results : The oxidation of 4-Phenyl-1-butanol results in the formation of 2-phenyltetrahydrofuran .
  • Cyclization Reaction

    • Field : Organic Chemistry
    • Application : 4-Phenyl-1-butanol undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
    • Method : The cyclization reaction is performed at high temperatures using phosphoric acid .
    • Results : The cyclization of 4-Phenyl-1-butanol results in the formation of tetralin .
  • Synthesis of NK105

    • Field : Pharmaceutical Chemistry
    • Application : 4-Phenyl-1-butanol was used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation .
    • Method : The exact method of how 4-Phenyl-1-butanol is used in the synthesis of NK105 is not specified in the source .
    • Results : The result is the formation of NK105, a nanoparticle formulation incorporating paclitaxel .

Safety And Hazards

4-Phenyl-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZLXQFDGRCELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062994
Record name Benzenebutanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-butanol

CAS RN

3360-41-6, 55053-52-6
Record name Benzenebutanol
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Record name Benzenebutanol
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Record name 1-Butanol, phenyl-
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Record name 4-Phenyl-1-butanol
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Record name Benzenebutanol
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Record name Benzenebutanol
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Record name 4-phenylbutan-1-ol
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Record name BENZENEBUTANOL
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 7.9 g (0.21 mole) of lithium aluminum hydride (Aldrich) in 350 ml of dry ethyl ether was added dropwise a solution of 32.8 g (0.2 mole) of 4-phenylbutyric acid (Aldrich) in 250 ml of dry ethyl ether. The reaction mixture was stirred at ambient temperature for 2 hr, treated successively with 8 ml of water, 25 ml of a 15% sodium hydroxide solution and 8 ml of water, and filtered through Celite®. The filtrate was washed successively with water (200 ml), twice with 300 ml portions of sodium bicarbonate solution, 300 ml of water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 25.0 g (83%) of colorless oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-phenyl-2-butanone (148 mg, 1.0 mol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 24 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. The solvent was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-phenyl-1-butanol (139 mg, 0.92 mmol, 92%). The results are shown as Entry 2 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (67.2 g) in dry tetrahydrofuran (2.5 l), a solution of 4-phenylbutyric acid (225 g, 1.37 mmoles) in dry tetrahydrofuran was added dropwise at 15°-25° C. under nitrogen. The resultant mixture was stirred for 1 h at room temperature, then poured into ice-cold H2O (3 l) and sulfuric acid (200 g) and extracted thrice with ethyl acetate. The organic extract was dried over anhydrous N2SO4, evaporated, and then the residue was distilled under reduced pressure to give the title compound as a colorless oil; yield: 191 g; bp 113°-115° C./0.5 mmHg (Lit. bp 92°-93° C./0.3 mmHg; B. H. Baker, W. B. Martin, J. Org. Chem., 25, 1496 (1960)).
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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